N-(2-(1H-Indol-3-yl)acetyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
97485-20-6 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)acetyl]benzamide |
InChI |
InChI=1S/C17H14N2O2/c20-16(19-17(21)12-6-2-1-3-7-12)10-13-11-18-15-9-5-4-8-14(13)15/h1-9,11,18H,10H2,(H,19,20,21) |
InChI Key |
HNLXFGCMTPMMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Contextualization Within Indole and Benzamide Derivative Research
The scientific interest in N-(2-(1H-Indol-3-yl)acetyl)benzamide is best understood by first appreciating the roles of its two core components: the indole (B1671886) and the benzamide (B126). Both are cornerstones of medicinal chemistry, featuring prominently in a vast array of natural products and synthetic drugs. ingentaconnect.comnih.govsolubilityofthings.com
The indole nucleus , a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a ubiquitous scaffold in biologically active molecules. mdpi.comyoutube.com Its presence is fundamental to the function of essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. nih.govnih.gov This natural prevalence has inspired chemists to explore indole derivatives for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. mdpi.comresearchgate.net The versatility of the indole ring allows it to mimic peptide structures and bind to a wide range of enzymes and receptors, making it a highly sought-after component in drug design. researchgate.netnih.gov
Similarly, the benzamide structure, a benzene ring attached to a carboxamide group, is a key feature in numerous pharmaceuticals. solubilityofthings.compharmaguideline.com Benzamide derivatives are known for a wide spectrum of biological activities, serving as antipsychotics, antiemetics, analgesics, and anti-inflammatory agents. pharmaguideline.comresearchgate.netvalpo.edu The amide group's ability to form strong hydrogen bonds contributes to its capacity to bind effectively with biological targets. solubilityofthings.com The combination of these two potent scaffolds in a single molecule, as seen in this compound, creates a compound with significant potential for novel biological activity, driving research into its properties and applications. thieme-connect.com
Significance As a Privileged Scaffold or Scaffold Component in Drug Discovery
The concept of a "privileged scaffold" is central to understanding the significance of N-(2-(1H-Indol-3-yl)acetyl)benzamide. First introduced by Evans and co-workers, the term describes molecular frameworks that can bind to multiple, diverse biological receptors, making them exceptionally fruitful starting points for drug discovery. ingentaconnect.comeurekaselect.com Both the indole (B1671886) and benzamide (B126) moieties are widely recognized as privileged structures. ingentaconnect.comnih.govresearchgate.net
The indole scaffold is considered privileged due to its appearance in a multitude of high-affinity ligands for various receptors. ingentaconnect.comnih.gov Its structural features allow it to participate in various non-covalent interactions, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for binding to biological targets like G-protein coupled receptors (GPCRs) and kinases. ingentaconnect.comresearchgate.net This explains the success of numerous indole-containing drugs, including Indomethacin (an anti-inflammatory), Sumatriptan (an anti-migraine agent), and Ondansetron (an antiemetic). ingentaconnect.comnih.gov
The benzamide moiety also functions as a privileged component. Its derivatives have yielded a wide array of successful drugs targeting different receptors and enzymes. researchgate.netnih.gov For example, substituted benzamides are effective as dopamine (B1211576) D2 receptor antagonists (e.g., Amisulpride) and histone deacetylase (HDAC) inhibitors (e.g., Entinostat). researchgate.netwikipedia.orgacs.org
Therefore, this compound can be viewed as a molecule constructed from two distinct privileged components. This rational combination aims to leverage the favorable binding properties of both the indole and benzamide groups, creating a synergistic effect that can lead to compounds with high potency and selectivity for specific biological targets. thieme-connect.com Research into derivatives has focused on their potential as inhibitors of enzymes like histone deacetylases (HDACs), which are significant targets in cancer therapy. thieme-connect.com
Molecular Mechanisms of Action
Receptor Binding and Modulation Studies
The interaction of N-(2-(1H-Indol-3-yl)acetyl)benzamide derivatives with neurotransmitter receptors is a key area of investigation, revealing potential pathways for therapeutic intervention.
Neurotransmitter Receptor Interactions (e.g., Serotonin (B10506) Receptors, Benzodiazepine (B76468) Receptors)
Research has shown that derivatives of N-(indol-3-ylglyoxylyl)amine, which are structurally related to this compound, exhibit notable affinity for the benzodiazepine receptor (BzR). nih.gov Studies involving the displacement of [3H]flunitrazepam from bovine brain membranes have demonstrated that certain derivatives bind with high affinity, with Ki values in the micromolar range. nih.gov Specifically, some phenylethylamine derivatives showed Ki values between 0.085 and 0.51 microM. nih.gov
Interestingly, the stereochemistry of the amino acid moiety in N-(indol-3-ylglyoxylyl)amino acid derivatives plays a crucial role in their binding affinity. The D-form of the amino acid consistently shows higher potency in displacing [3H]flunitrazepam compared to the L-form or the racemic mixture, highlighting a stereoselective interaction with the benzodiazepine receptor. nih.gov Further in vivo testing of the most potent compounds suggests they act as inverse agonists at the benzodiazepine receptor. nih.govnih.gov Conversely, 1-methyl derivatives of these compounds displayed significantly reduced binding affinity for the BzR. nih.gov
Enzyme Inhibition Profiles
The inhibitory activity of this compound and its analogs against various enzymes is a critical aspect of its molecular mechanism, with implications for several disease states.
Histone Deacetylase (HDAC) Inhibition and Isoform Selectivity (e.g., HDAC1, HDAC2, HDAC3)
This compound derivatives have emerged as a significant class of histone deacetylase (HDAC) inhibitors. The general structure of these inhibitors includes a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the HDAC enzyme. thieme-connect.com Modifications to the cap and ZBG of existing HDAC inhibitors, such as chidamide (B1683975) and entinostat (B1683978) (MS-275), have led to the discovery of novel indole-containing benzamide (B126) derivatives with potent antitumor activities. thieme-connect.com
Studies have shown that introducing an indole (B1671886) fragment into the cap region can enhance the inhibitory activity against HDAC1. For instance, one such derivative, compound 3j , exhibited more potent HDAC1 enzymatic inhibitory activity and cellular anti-proliferative activity compared to MS-275. thieme-connect.com It was found that derivatives with an indole fragment had better HDAC1 inhibitory activity (IC50 = 0.803 µmol/L) than the positive control drug chidamide (IC50 = 1.280 µmol/L). thieme-connect.com
Furthermore, research into indole-3-butyric acid derivatives has identified potent HDAC inhibitors. One compound, I13 , demonstrated significant inhibitory activity against HDAC1, HDAC3, and HDAC6 with IC50 values of 13.9, 12.1, and 7.71 nM, respectively. nih.gov Another study on N-hydroxycinnamamide-based HDAC inhibitors, using a compound with an indole moiety as a lead, resulted in a derivative, 11r , with IC50 values of 11.8 nM for HDAC1 and 3.9 nM for HDAC3, showing dual HDAC1/3 selectivity. nih.govacs.org
The selectivity of these inhibitors is highly dependent on their chemical structure. For example, 2-substituted benzamides have been found to be highly selective and potent HDAC3 inhibitors. nih.gov Compound 16 , a 2-methylthiobenzamide, inhibited HDAC3 with an IC50 of 30 nM and showed over 300-fold selectivity against all other HDAC isoforms. nih.gov In contrast, a minor change to a 2-hydroxy benzamide in compound 20 retained HDAC3 potency but lost selectivity over HDAC1 and HDAC2. nih.gov
Interactive Table: HDAC Inhibition Data
| Compound | Target HDACs | IC50 Values | Selectivity |
|---|---|---|---|
| 3j | HDAC1 | More potent than MS-275 | Selective for HDAC1 over other isoforms |
| I13 | HDAC1, HDAC3, HDAC6 | 13.9 nM, 12.1 nM, 7.71 nM | - |
| 11r | HDAC1, HDAC3 | 11.8 nM, 3.9 nM | Dual HDAC1/3 selectivity |
| 16 | HDAC3 | 30 nM | >300-fold over other HDAC isoforms |
| 20 | HDAC1, HDAC2, HDAC3 | - | Lost selectivity over HDAC1 and 2 |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. The inhibition of these cholinesterases can increase the levels of acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. nih.govnih.gov
Novel 2-benzoylhydrazine-1-carboxamides, which share structural similarities, have demonstrated dual inhibition of both AChE and BChE, with IC50 values ranging from 44–100 µM for AChE and from 22 µM for BChE. nih.gov Another study on indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives also showed inhibition of both enzymes in the micromolar range. nih.gov
Phthalimide-based compounds, which can be structurally related, are known to bind to the peripheral binding site of acetylcholinesterase. nih.gov This suggests a potential mechanism for the observed inhibitory activity.
Interactive Table: Cholinesterase Inhibition Data
| Compound Class | Target Enzyme | IC50 Values |
|---|---|---|
| 2-Benzoylhydrazine-1-carboxamides | AChE | 44–100 µM |
| 2-Benzoylhydrazine-1-carboxamides | BChE | from 22 µM |
Carbonic Anhydrase (CA) Inhibition
The inhibition of carbonic anhydrases (CAs) is another area of interest for derivatives of this compound. CAs are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov
Studies on structurally related compounds, such as benzamide derivatives with thiourea-substituted benzenesulfonamides and 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides, have shown significant inhibitory activity against various human CA isoforms, including hCA I, II, and VII. nih.govmdpi.com For instance, a synthesized iminothiazoline analogue demonstrated excellent carbonic anhydrase inhibition with an IC50 value of 0.147 ± 0.03 µM. nih.gov
While direct studies on this compound itself are limited, the established activity of related benzamide and indole-containing structures suggests a potential for CA inhibition.
Tubulin Polymerization Modulation
The modulation of tubulin polymerization is a key mechanism for many anticancer agents. This compound derivatives have been designed and synthesized to investigate their effects on this process.
Based on the known inhibitory effects of indole derivatives on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were created. nih.gov One of these compounds, 7d , exhibited potent antiproliferative activities against several cancer cell lines, with IC50 values of 0.52 μM (HeLa), 0.34 μM (MCF-7), and 0.86 μM (HT-29). nih.gov Mechanistic studies revealed that this compound inhibits tubulin polymerization in a manner consistent with colchicine, leading to cell cycle arrest in the G2/M phase and apoptosis. nih.gov
Similarly, novel indole/1,2,4-triazole (B32235) hybrids have been developed as tubulin polymerization inhibitors. These compounds have shown the ability to reduce tubulin polymerization, resulting in G2/M phase cell cycle arrest. nih.gov
Cellular Pathway Modulation
The biological activity of this compound and its structural analogs is significantly attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and programmed cell death.
NF-κB Pathway Inhibition and Downstream Effects
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor complex that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival. The anti-inflammatory properties of N-substituted benzamides, a class to which this compound belongs, have been linked to the inhibition of this pathway. nih.gov Studies on structurally related N-substituted benzamides, such as metoclopramide (B1676508) (MCA) and declopramide (B1670142) (3CPA), have shown that these compounds exert anti-inflammatory effects by inhibiting NF-κB. nih.gov The induction of key pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is heavily dependent on the activation of the NF-κB pathway. caldic.com Therefore, by inhibiting NF-κB, these compounds can effectively suppress the downstream expression of genes that promote inflammation.
COX-2 and iNOS Expression Modulation
Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that are upregulated during inflammatory processes. caldic.com COX-2 is responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation, while iNOS produces large quantities of nitric oxide (NO), a pro-inflammatory molecule. caldic.comnih.gov
The therapeutic strategy for many anti-inflammatory drugs involves inhibiting these enzymes or their expression. caldic.com The core structure of the target compound, indole-3-acetic acid (IAA), has been shown to mitigate inflammatory responses elicited by lipopolysaccharides (LPS) in macrophage cell lines. mdpi.com This effect is partly achieved by reducing the generation of free radicals like nitric oxide. mdpi.com Furthermore, studies on other indole-based derivatives, such as N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), have demonstrated anti-inflammatory responses that involve the modulation of iNOS. nih.gov This suggests that compounds containing the indole-3-acetyl moiety likely interfere with the COX-2 and iNOS inflammatory pathways.
Induction of Apoptosis and Cell Cycle Regulation
A significant mechanism of action for N-substituted benzamides is the induction of apoptosis (programmed cell death) and the regulation of the cell cycle in cancer cells. nih.gov Research using declopramide (3CPA), a structural analog, has provided a detailed model for this process. These compounds can induce apoptosis in various cancer cell lines, including murine pre-B cells (70Z/3) and human promyelocytic leukemia cells (HL60). nih.gov
The induction of apoptosis follows the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol, which in turn activates caspase-9. nih.gov This process appears to be independent of the p53 tumor suppressor protein, as the effects are observed in p53-deficient cell lines like HL60. nih.gov Prior to the onset of apoptosis, these compounds cause a cell cycle block at the G2/M phase. nih.gov This arrest occurs even in the presence of caspase inhibitors, indicating that the cell cycle block is a distinct event that precedes apoptosis. nih.gov
Table 1: Effects of N-Substituted Benzamide Analogs on Cell Cycle and Apoptosis (Data derived from studies on the related compound declopramide (3CPA))
| Cell Line | Effect | Mechanism | p53-Dependence | Citation |
|---|---|---|---|---|
| 70Z/3 (Murine pre-B) | Apoptosis Induction | Cytochrome c release, Caspase-9 activation | Induced, but not required | nih.gov |
| 70Z/3 (Murine pre-B) | Cell Cycle Arrest | G2/M phase block | Not dependent | nih.gov |
| HL60 (Human Leukemia) | Apoptosis Induction | Cytochrome c release, Caspase-9 activation | Not dependent (p53 deficient) | nih.gov |
| HL60 (Human Leukemia) | Cell Cycle Arrest | G2/M phase block | Not dependent | nih.gov |
DNA Interaction Studies (e.g., Intercalation, Topoisomerase Inhibition)
The interaction with DNA is a primary mechanism for many anticancer agents. These interactions can occur through various modes, including the intercalation of planar molecules between DNA base pairs or the inhibition of enzymes like topoisomerases, which are essential for DNA replication and transcription. nih.gov
DNA intercalators are typically flat, aromatic molecules that insert themselves between the base pairs of the DNA double helix. nih.gov This insertion causes a structural distortion, unwinding the helix and increasing its length, which can interfere with DNA replication and transcription, often leading to mutagenic or cytotoxic effects. nih.gov Topoisomerase II is an enzyme that manages DNA tangles by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break. nih.gov Certain anticancer drugs, known as topoisomerase II poisons, trap the enzyme-DNA complex in its cleaved state, preventing the re-ligation of the DNA strands. This leads to an accumulation of permanent DNA strand breaks, ultimately triggering apoptosis. nih.gov
While these mechanisms are well-established for various therapeutic compounds, direct studies focusing specifically on the DNA interaction of this compound through intercalation or topoisomerase inhibition were not prominent in the reviewed literature. Further research is required to determine if this compound directly targets DNA.
Oxidative Stress Pathway Modulation
Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses. Indole derivatives, particularly those related to indole-3-acetic acid, have demonstrated significant antioxidant properties.
Radical Scavenging Activity
The ability to directly scavenge harmful free radicals is a key antioxidant mechanism. Indole-3-propionate, a compound structurally very similar to the indole-3-acetyl moiety of the title compound, has been identified as an exceptionally potent scavenger of hydroxyl radicals (•OH), which are among the most reactive and damaging ROS. nih.gov It reacts with hydroxyl radicals at a diffusion-controlled rate, effectively providing on-site protection against oxidative damage to vital biomolecules. nih.gov This activity has been shown to inhibit hydroxyl radical-initiated lipid peroxidation in brain tissue. nih.gov
The parent structure, indole-3-acetic acid (IAA), also demonstrates protective effects against oxidative stress by directly neutralizing free radicals. mdpi.com Furthermore, synthetic derivatives based on indole acetic acid have been evaluated for their antioxidant capabilities using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. frontiersin.org
Table 2: Radical Scavenging Activity of Related Indole Compounds
| Compound | Activity | Method / Finding | Citation |
|---|---|---|---|
| Indole-3-propionate | Potent Hydroxyl Radical Scavenger | Reaction rate constant of 7.8 x 10¹⁰ M⁻¹s⁻¹ | nih.gov |
| Indole-3-propionate | Inhibition of Lipid Peroxidation | Dose-dependent inhibition of malondialdehyde formation | nih.gov |
| Indole-3-acetic acid (IAA) | Free Radical Neutralization | Alleviates LPS-induced free radical generation | mdpi.com |
| Indole acetic acid Schiff bases | Free Radical Scavenging | Demonstrated % inhibition in DPPH assay | frontiersin.org |
Reactive Oxygen Species (ROS) Modulation
No publicly available research data was found for this compound.
Biological Activities in Preclinical Research Models
In Vitro Biological Activity Studies
In vitro studies are fundamental in determining the specific cellular and molecular activities of a compound. For derivatives and analogs of N-(2-(1H-Indol-3-yl)acetyl)benzamide, these have included assays based on cell lines, enzyme inhibition, and receptor binding.
Structurally related indole (B1671886) derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. A study on a series of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which feature an indole and a benzamide (B126) moiety linked by an azo group, demonstrated notable activity. researchgate.net These compounds were tested against human colon cancer (HCT116), murine leukemia (P388), and breast cancer (MCF7) cell lines. researchgate.net The results showed that certain derivatives, such as 4-(1H-indol-3-ylazo)-N-p-tolyl-benzamide, were highly potent. researchgate.net
Another novel benzamide-based compound, MI-192, was found to have enhanced efficacy against leukemia cells. nih.gov In culture, MI-192 induced differentiation and promoted apoptosis in acute myeloid leukemia cell lines including U937, HL60, and Kasumi-1. nih.gov
Furthermore, the indole-containing compound MPT0G157, an indolylbenzenesulfonamide derivative, significantly inhibited the growth of various tumor cells at submicromolar concentrations. nih.gov It was found to be particularly potent against human colorectal cancer (HCT116) cells, inducing apoptosis more effectively than some existing drugs. nih.gov
Table 1: Antiproliferative Activity of Related Indole-Benzamide Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | Activity | Key Findings | Reference |
|---|---|---|---|---|
| N-(substituted phenyl)-4-(1H-indol-3-ylazo)-benzamides | HCT116 (Colon) | Antiproliferative | 4-(1H-indol-3-ylazo)-N-p-tolyl-benzamide showed high potency (IC50 = 0.0003 µM/mL). | researchgate.net |
| N-(substituted phenyl)-4-(1H-indol-3-ylazo)-benzamides | P388 (Leukemia) | Antiproliferative | 4-(1H-indol-3-ylazo)-N-p-tolyl-benzamide showed high potency. | researchgate.net |
| N-(substituted phenyl)-4-(1H-indol-3-ylazo)-benzamides | MCF7 (Breast) | Antiproliferative | 4-(1H-indol-3-ylazo)-N-p-tolyl-benzamide was identified as a lead compound. | researchgate.net |
| Benzamide (MI-192) | U937, HL60, Kasumi-1 (Leukemia) | Cytotoxic, Pro-apoptotic | Induced differentiation and apoptosis in acute myeloid leukemia cells. | nih.gov |
| Indolylbenzenesulfonamide (MPT0G157) | HCT116 (Colon) | Antiproliferative, Pro-apoptotic | Potently inhibited tumor growth and induced apoptosis. | nih.gov |
In the context of inflammation, macrophage cell lines are often used. A series of indole-3-ethylsulfamoylphenylacrylamides, which are structurally related to the target compound, were tested on macrophages. nih.gov These compounds did not show significant suppression of cell viability, indicating a favorable profile for anti-inflammatory applications where preserving immune cell health is important. nih.gov
The inhibitory effects of indole-acetamide derivatives have been explored against several enzymes. A series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives were evaluated for their ability to inhibit α-amylase, an enzyme relevant to diabetes management. nih.gov The study found that the entire series exhibited inhibitory activity, with compound 15 (a di-substituted halide derivative) being the most active, showing an IC50 value of 1.09 µM. nih.gov
In a different study, derivatives of 2-(1H-indol-3-yl)acetohydrazide were synthesized and tested for their inhibitory potential against several enzymes. nih.gov While these are acetohydrazides and not acetamides, they share the core 2-(1H-indol-3-yl)acetyl structure. Certain derivatives showed excellent inhibitory activity against Lipoxygenase (LOX), an enzyme involved in inflammation, with IC50 values significantly lower than the reference standard, Baicalein. nih.gov Moderate to weak inhibition was noted for α-Glucosidase and Butyrylcholinesterase (BChE). nih.gov
Histone deacetylases (HDACs) have also been a key target for related compounds. Indole-3-ethylsulfamoylphenylacrylamides demonstrated potent HDAC inhibition, with some compounds showing 2.6-fold better activity than the reference compound LBH589. nih.gov Similarly, the benzamide MI-192 was found to be a selective inhibitor of HDAC2 and HDAC3. nih.gov The indole-containing compound MPT0G157 also demonstrated potent HDAC inhibition, which was more potent than the marketed drugs PXD101 (Belinostat) and SAHA (Vorinostat). nih.gov
Table 2: Enzyme Inhibitory Activity of this compound Analogs This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme | Activity | Key Findings | Reference |
|---|---|---|---|---|
| 2-(1H-indol-3-yl)-N-phenylacetamide derivatives | α-Amylase | Inhibitory | Compound 15 was the most active with an IC50 of 1.09 µM. | nih.gov |
| 2-(1H-indol-3-yl)acetohydrazide derivatives | Lipoxygenase (LOX) | Inhibitory | Compounds 7a, 7d, 7e showed excellent inhibition, superior to the standard Baicalein. | nih.gov |
| 2-(1H-indol-3-yl)acetohydrazide derivatives | α-Glucosidase | Weak Inhibitory | Moderate to weak inhibition observed. | nih.gov |
| 2-(1H-indol-3-yl)acetohydrazide derivatives | Butyrylcholinesterase (BChE) | Weak Inhibitory | Compound 5c showed comparatively better inhibition. | nih.gov |
| Indole-3-ethylsulfamoylphenylacrylamides | Histone Deacetylases (HDAC) | Potent Inhibitory | Compounds 9-12 showed 2.6-fold better inhibition than LBH589. | nih.gov |
| Benzamide (MI-192) | HDAC2, HDAC3 | Selective Inhibitory | Marked selectivity for class I enzymes HDAC2 and HDAC3. | nih.gov |
| Indolylbenzenesulfonamide (MPT0G157) | Histone Deacetylases (HDAC) | Potent Inhibitory | More potent than Belinostat and Vorinostat. | nih.gov |
Receptor Binding Assays and Functional Studies
The interaction of indole-containing benzamide analogs with specific cellular receptors has also been a subject of investigation. One such study focused on JNJ-5207787, a complex acrylamide (B121943) containing a dihydro-indole moiety, which was identified as a novel antagonist for the neuropeptide Y Y(2) receptor. nih.gov This compound inhibited the binding of peptide YY to human Y(2) receptors in KAN-Ts cells with a pIC50 of 7.00 and to rat Y(2) receptors in the hippocampus with a pIC50 of 7.10. nih.gov The compound was demonstrated to be over 100-fold selective against other human Y receptors (Y(1), Y(4), and Y(5)). nih.gov Functional studies confirmed its antagonist activity by showing inhibition of PYY-stimulated [³⁵S]GTPγS binding in KAN-Ts cells. nih.gov
In Vivo Animal Model Research
Following promising in vitro results, the biological activities of related compounds have been assessed in living organisms to understand their effects in a complex physiological system.
The anti-inflammatory potential of indole derivatives has been evaluated in established animal models. The compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), a hydrazone derivative, was tested in a carrageenan-induced peritonitis model, where it reduced leukocyte migration by 59% and 52% at different doses. nih.gov In a subcutaneous air pouch assay, which mimics an inflamed synovium, JR19 demonstrated a 66% reduction in cell migration. nih.gov
Another study on an indole-3-ethylsulfamoylphenylacrylamide derivative found that it was able to reduce carrageenan-induced acute inflammation in an animal model, demonstrating its potential as an anti-inflammatory agent. nih.gov This effect was linked to the repression of inflammatory mediators like iNOS and COX-2. nih.gov
The in vivo anticancer efficacy of related indole compounds has been tested using xenograft models, where human cancer cells are implanted into immunodeficient mice. The indolylbenzenesulfonamide derivative MPT0G157 markedly inhibited the tumor volume of HCT116 colorectal cancer xenografts. nih.gov Its mechanism was partly attributed to reducing matrigel-induced angiogenesis by promoting the degradation of hypoxia-inducible factor-1α (HIF-1α). nih.gov
Similarly, a series of N-hydroxy-3-phenyl-2-propenamides containing an indole moiety were tested in HCT116 human colon tumor xenograft assays. nih.gov One compound from this series, NVP-LAQ824, showed significant dose-related antitumor activity in both HCT116 colon and A549 lung tumor models. nih.gov
Table 3: Efficacy of Related Indole Derivatives in In Vivo Xenograft Models This table is interactive. You can sort and filter the data.
| Compound | Xenograft Model | Cancer Type | Key Outcome | Reference |
|---|---|---|---|---|
| MPT0G157 | HCT116 | Colorectal | Markedly inhibited tumor volume and reduced angiogenesis. | nih.gov |
| NVP-LAQ824 | HCT116 | Colon | Significant dose-related antitumor activity. | nih.gov |
| NVP-LAQ824 | A549 | Lung | Significant dose-related antitumor activity. | nih.gov |
Neurodegenerative Disease Models (e.g., Tau-aggregation inhibition)
The aggregation of tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Consequently, inhibiting tau aggregation is a key therapeutic strategy.
Certain indole derivatives have shown potential in this area. For instance, benzothiazole (B30560) and indole derivatives were designed to dually inhibit α-synuclein and tau (isoform 2N4R) aggregates. nih.gov Specifically, indole derivatives with a urea (B33335) linker, such as compounds 46 and 48 , demonstrated promising results as dual aggregation inhibitors for both 2N4R tau and α-synuclein fibrils. nih.gov Another study focused on symmetrically disubstituted indolotriazine derivatives, with compound 10 emerging as a potent inhibitor of both α-synuclein and tau oligomerization in a dose-dependent manner. nih.gov This compound was also capable of disaggregating human Aβ plaques and neurofibrillary tangles (NFTs) at a concentration of 50 μM. nih.gov
While direct studies on this compound for tau-aggregation inhibition are not extensively detailed in the provided results, the broader family of indole-based compounds shows significant promise in preclinical neurodegenerative disease models.
Analgesic Models
Indole-based structures have been investigated for their pain-relieving properties. An extensive series of 3-(1-indolinyl)benzylamines and related compounds were synthesized and evaluated for analgesic activity. nih.gov One compound, 3-(1-indolinyl)benzylamine, was found to be active in both the phenylquinone writhing and tail-flick assays, which are standard models for assessing analgesic effects. nih.gov Importantly, this compound did not appear to act via opioid receptors, suggesting a novel mechanism of action. nih.gov
More recently, a series of 1H-indole-3-propionamide inhibitors were developed as selective Nav1.7 inhibitors. researchgate.net The voltage-gated sodium channel Nav1.7 is a key target for pain therapeutics. One of these inhibitors, WN2-R , demonstrated significant analgesic effects in mouse models of acute and chronic inflammatory pain, as well as neuropathic pain. researchgate.net
Antimicrobial Infection Models (e.g., Bacterial and Fungal strains)
The antimicrobial potential of indole derivatives has been widely explored. A study on new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties revealed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, compounds 2c (an indole-thiadiazole) and 3d (an indole-triazole) showed excellent activity against MRSA. nih.gov
Another study focused on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which demonstrated significant activity against Staphylococcus aureus, MRSA, Mycobacterium smegmatis, and Candida albicans. mdpi.com Compounds 3ao and 3aq were particularly potent against staphylococci, with Minimum Inhibitory Concentrations (MICs) of less than 1 µg/mL. mdpi.com These compounds also showed excellent antibiofilm activity. mdpi.com
Furthermore, a series of aminoguanidyl indole derivatives exhibited potent antibacterial activities against both Gram-positive and Gram-negative bacteria, with MICs ranging from 2 to 16 µg/mL. nih.gov
| Compound/Derivative | Microbial Strain | Activity |
| Indole-thiadiazole (2c) | Methicillin-resistant Staphylococcus aureus (MRSA) | Excellent activity nih.gov |
| Indole-triazole (3d) | Methicillin-resistant Staphylococcus aureus (MRSA) | Excellent activity nih.gov |
| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus | MIC < 1 µg/mL mdpi.com |
| Aminoguanidyl indole derivatives | Gram-positive and Gram-negative bacteria | MICs 2–16 µg/mL nih.gov |
Metabolic Disorder Models (e.g., Type 2 Diabetes Mellitus)
Indole derivatives have been investigated for their potential in managing metabolic disorders like type 2 diabetes. One approach is through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. A series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives were synthesized and tested for their α-amylase inhibitory activity. nih.gov Several of these compounds demonstrated potent inhibition of the enzyme. nih.gov For example, compound 15 from this series was identified as the most active, with an IC50 value of 1.09 ± 0.11 μM. nih.gov The study suggested that the presence of different halide, methanethiol, alkyl, and alkoxy groups on the phenyl ring of the phenylacetamide moiety could be responsible for their inhibitory activity against α-amylase. nih.gov
Oral Mucositis Models
Oral mucositis is a common and debilitating side effect of cancer therapies. While direct studies on this compound in oral mucositis models were not found in the search results, related compounds have been investigated. For instance, N-acetylcysteine (NAC) has been shown to alleviate radiation-induced oral mucositis in both in vitro and in vivo models. nih.gov NAC treatment was found to restore histopathologic characteristics in irradiated rats and inhibit radiation-induced autophagy in keratinocytes. nih.gov Another study investigated 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, which was found to ameliorate chemoradiation-induced oral mucositis in a mouse model by regulating necroptosis. researchgate.net
Selectivity and Potency Evaluation across Biological Targets
The selectivity and potency of indole-based compounds are crucial for their development as therapeutic agents. For example, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide was identified as a potent and selective 5-HT(1F) receptor agonist, with high binding affinity for this receptor compared to over 40 other serotonergic and non-serotonergic receptors. nih.gov This selectivity is important for its potential use in migraine therapy. nih.gov
In the context of RORγt inverse agonists for autoimmune diseases, a series of N-indanyl benzamides were discovered. nih.gov Compound 5c from this series showed an IC50 of 153.7 nM in a FRET assay and an IC50 of 47.1 nM in a mouse Th17 cell differentiation assay, indicating its potency. nih.gov
The selectivity of N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC) has also been demonstrated. semanticscholar.org One such analog, TTFB , was found to be a selective ZAC antagonist with no significant activity at other tested receptors like 5-HT3A, nicotinic acetylcholine (B1216132), GABAA, or glycine (B1666218) receptors at a concentration of 30 μM. semanticscholar.org
The following table summarizes the selectivity and potency of various indole derivatives:
| Compound | Target | Potency (IC50) | Selectivity |
| N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | 5-HT(1F) receptor | High affinity | Selective over 40 other receptors nih.gov |
| N-indanyl benzamide (5c) | RORγt | 153.7 nM (FRET), 47.1 nM (Th17 cell assay) nih.gov | - |
| TTFB | Zinc-Activated Channel (ZAC) | 1-3 μM | Selective over 5-HT3A, nACh, GABAA, Glycine receptors semanticscholar.org |
| 2-(1H-indol-3-yl)-N-phenylacetamide (15) | α-amylase | 1.09 ± 0.11 μM | - |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of N-(2-(1H-Indol-3-yl)acetyl)benzamide, docking studies have been instrumental in elucidating their binding modes with various biological targets.
For instance, in the pursuit of novel antimicrobial agents, molecular docking of glyoxylamide derivatives, synthesized from indole-bearing hydrazides, revealed potential binding modes within target proteins. nih.gov Specifically, compounds 5c and 5h were identified as the most active against Staphylococcus aureus and Candida albicans, respectively, and their interactions with the target proteins were computationally modeled. nih.gov Similarly, in the search for inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), molecular docking of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides showed that the indole (B1671886) nitrogen forms a crucial hydrogen bond with the catalytic residue Asp760. nih.gov
Docking studies on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have also been performed to understand their antimicrobial and antiproliferative activities. researchgate.net Furthermore, research on indolyl derivatives as potential dual inhibitors of acetylcholinesterase (AChE) and BACE1, enzymes implicated in Alzheimer's disease, utilized molecular docking to demonstrate how these compounds occupy the binding pockets of both enzymes. nih.govrsc.org
The interaction of various indole and benzamide (B126) derivatives with their respective protein targets often involves a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, in the case of 2-((1H-indol-3-yl)thio)acetamide derivatives targeting the influenza A virus neuraminidase, key interactions were observed with residues such as ARG118, ASP151, GLU119, TRP179, and ARG293. semanticscholar.org
Interactive Data Table: Molecular Docking Studies of Indole and Benzamide Derivatives
| Compound/Derivative Class | Target Protein(s) | Key Findings | Reference |
|---|---|---|---|
| Glyoxylamides (e.g., 5c, 5h) | Antimicrobial target proteins | Revealed possible binding modes for active compounds. | nih.gov |
| 2-((1H-Indol-3-yl)thio)-N-benzyl-acetamides | SARS-CoV-2 RdRp | Indole nitrogen forms H-bond with catalytic Asp760. | nih.gov |
| N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides | Antimicrobial & Antiproliferative targets | Elucidated binding interactions. | researchgate.net |
| 2-((1H-Indol-3-yl)thio)acetamide derivatives | Influenza A Virus Neuraminidase | H-bond and hydrophobic interactions with key active site residues. | semanticscholar.org |
| Indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamides | AChE and BACE1 | Demonstrated occupation of the binding pockets of both enzymes. | nih.govrsc.org |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of conformational changes and the stability of ligand-protein complexes. While specific MD simulation studies solely on "this compound" are not extensively documented in the provided results, the principles of conformational analysis are well-established for related structures.
The conformational preferences of amide bonds are a critical aspect of molecular structure. Studies on N-aryl amides have shown that the planarity of the aromatic system can significantly influence the cis/trans conformation of the amide group. nih.gov For instance, the N-(2-azulenyl) group favors a cis position relative to the amide carbonyl oxygen due to electronic repulsion effects. nih.gov In indol-3-yl-glyoxalylamides, restricted rotation can lead to syn- and anti-periplanar rotamers, with steric effects in asymmetrically disubstituted compounds leading to the presence of both. researchgate.net In monoalkylated glyoxalylamides, a single rotamer is typically observed, often stabilized by an intramolecular hydrogen bond. researchgate.net
The inherent flexibility of benzamide derivatives has been investigated using force field-based methods, which can predict low-energy conformers. nih.gov Such studies are crucial for understanding how these molecules might pre-organize in solution before binding to a target protein, potentially reducing the entropic penalty upon binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired biological effect.
2D and 3D-QSAR studies have been applied to various indole and benzamide derivatives. For a series of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, QSAR analysis indicated that topological parameters, such as Kier's alpha second-order shape index and the Wiener index, were important for describing their antimicrobial activity. researchgate.net
In another study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as influenza A virus inhibitors, both 2D-QSAR and 3D-QSAR models were developed. semanticscholar.org The 2D-QSAR models identified relevant descriptors for predicting antiviral activity, while the 3D-QSAR models (CoMFA and CoMSIA) provided insights into the steric and electrostatic field requirements for optimal activity. semanticscholar.org Similarly, a 3D-QSAR study on indole derivatives targeting the serotonin (B10506) transporter, dopamine (B1211576) D2 receptor, and MAO-A enzyme helped to systematize the structure-activity relationships of the synthesized molecules. nih.gov
Interactive Data Table: QSAR Studies of Indole and Benzamide Derivatives
| Compound Series | Biological Activity | QSAR Model Type | Key Findings | Reference |
|---|---|---|---|---|
| N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides | Antimicrobial | 2D-QSAR | Topological parameters are important for activity. | researchgate.net |
| 2-((1H-Indol-3-yl)thio)-N-phenyl-acetamides | Anti-influenza A virus | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA) | Identified key descriptors and steric/electrostatic requirements for activity. | semanticscholar.org |
| Indole derivatives | SERT, D2, MAO-A inhibition | 3D-QSAR (CoMFA, CoMSIA) | Systematized structure-activity relationships. | nih.gov |
In Silico Predictions for Pharmacokinetic Properties (e.g., absorption, distribution, metabolism, excretion, target engagement)
The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. In silico tools are widely used for these predictions.
For derivatives of 2-((1H-indol-3-yl)thio)acetamide, ADMET prediction was part of a broader computational study to identify potential lead compounds for influenza therapy. semanticscholar.org Similarly, for novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives, ADME predictions showed that these compounds possess acceptable physicochemical characteristics for further development. rsc.org The in silico evaluation of phloroglucinols, which share some structural similarities with indole derivatives, predicted good human intestinal absorption for several compounds, although potential difficulties in crossing the blood-brain barrier were also noted. nih.gov
These predictive models assess various parameters, including solubility, permeability, metabolic stability, and potential for toxicity, guiding the selection and optimization of drug candidates.
Pharmacophore Development and Virtual Screening for Novel Ligands
Pharmacophore modeling and virtual screening are powerful computational strategies for discovering new ligands for a specific biological target. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
Virtual screening has been successfully employed to identify novel inhibitors from large compound libraries. For example, virtual screening of natural products identified indole and benzene (B151609) derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov In another study, virtual screening led to the discovery of new oxadiazole derivatives containing an indole moiety as inhibitors of the anti-apoptotic protein Bcl-2. nih.gov
The development of a pharmacophore model based on the structure of known active compounds can be used to search virtual databases for new molecules with a similar arrangement of features. This approach has been instrumental in identifying novel scaffolds and lead compounds for a wide range of therapeutic targets.
Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structure Elucidation
Spectroscopy is fundamental to the structural analysis of N-(2-(1H-Indol-3-yl)acetyl)benzamide, providing detailed information about its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton. Key expected resonances include a singlet for the indole (B1671886) N-H proton, multiplets for the aromatic protons on both the indole and benzoyl rings, and a characteristic singlet for the methylene (B1212753) (-CH₂) protons connecting the indole ring to the imide functional group. The amide N-H proton of the imide would also produce a signal, typically a broad singlet. For related indole structures, signals are well-documented. mdpi.comresearchgate.net Data for the benzamide (B126) portion is also well-established. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The spectrum for this compound would be characterized by signals for the two carbonyl carbons of the imide group, which would appear significantly downfield. Additional distinct signals would correspond to the carbons of the indole ring system, the benzoyl ring, and the aliphatic methylene (-CH₂) carbon. mdpi.comrsc.org
Table 1: Predicted NMR Spectral Data for this compound Note: The following data are predicted based on the analysis of its constituent fragments and related compounds. Exact chemical shifts (δ) and coupling constants (J) require experimental determination.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Indole Protons | 7.00 - 7.80 | m | Ar-H |
| Benzoyl Protons | 7.40 - 8.00 | m | Ar-H |
| Indole N-H | ~10.8 - 11.0 | br s | N-H |
| Imide N-H | ~9.0 - 9.5 | br s | N-H |
| Methylene Protons | ~3.80 | s | -CH₂- |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Imide Carbons | 165 - 175 | C=O | |
| Indole & Benzoyl Carbons | 110 - 140 | Ar-C | |
| Methylene Carbon | ~35 | -CH₂- |
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. researchgate.net
For this compound (Molecular Formula: C₁₇H₁₄N₂O₂), the expected exact mass is approximately 278.1055 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Key fragmentation patterns would likely involve the cleavage of the imide bonds, leading to fragment ions corresponding to the benzoyl cation ([C₆H₅CO]⁺) and the indole-3-acetyl cation ([C₁₀H₈NO]⁺) or related fragments. researchgate.net
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₄N₂O₂ |
| Molecular Weight | ~278.31 g/mol |
| Predicted Exact Mass | ~278.1055 |
| Expected Key Fragments | [M-C₇H₅O]⁺, [M-C₉H₆NO]⁺, [C₇H₅O]⁺, [C₈H₆N]⁺ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The most prominent features would include a sharp N-H stretching band for the indole N-H group around 3400 cm⁻¹. The imide functional group would be identified by two strong C=O stretching bands, typically observed between 1680 cm⁻¹ and 1750 cm⁻¹. Other significant absorptions would include C-H stretching for the aromatic and aliphatic portions of the molecule and C-N stretching bands. researchgate.netnist.govresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound Note: Frequencies are approximate and based on data from analogous structures.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3450 | N-H Stretch | Indole N-H |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2950 | C-H Stretch | Aliphatic C-H (-CH₂-) |
| 1750 - 1680 | C=O Stretch (asymmetric & symmetric) | Imide C=O |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1350 | C-N Stretch | C-N |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is typically employed for indole-containing compounds. nih.gov
This involves a nonpolar stationary phase, such as a C8 or C18 silica (B1680970) column, and a polar mobile phase, commonly a gradient mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually performed with a UV detector, taking advantage of the chromophoric nature of the indole and benzoyl rings, or with a fluorescence detector for higher sensitivity. nih.gov The compound's purity is determined by the relative area of its peak in the resulting chromatogram.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of a synthesis reaction and to make a preliminary assessment of product purity. nih.govnih.gov For this compound, a silica gel plate is used as the stationary phase. A mobile phase consisting of a mixture of a moderately polar solvent (like ethyl acetate) and a nonpolar solvent (like hexane) is typically effective. nih.gov The position of the compound on the developed plate is identified by its Retention Factor (Rf) value and can be visualized under UV light (254 nm) due to the UV-active indole and benzoyl moieties, or by using a chemical stain. rsc.org
X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Complexes
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational geometry, offering an unambiguous depiction of the molecule's solid-state structure. For a compound like this compound, single-crystal X-ray diffraction would be the definitive method to confirm its molecular structure, reveal its packing arrangement in the crystal lattice, and identify intermolecular interactions such as hydrogen bonding.
The process involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. A focused beam of X-rays is directed at the crystal, and the resulting diffraction pattern of scattered X-rays is collected. The intensities and positions of these diffracted spots are used to calculate an electron density map, from which the positions of the individual atoms can be deduced, ultimately yielding a detailed molecular model.
In the context of medicinal chemistry and drug discovery, X-ray crystallography is also invaluable for studying protein-ligand complexes. If this compound were to be investigated as a ligand for a biological target (e.g., an enzyme or receptor), co-crystallizing it with the protein would allow for the visualization of the binding mode at an atomic level. This information is crucial for understanding the basis of molecular recognition, confirming binding poses predicted by computational docking, and guiding structure-based drug design efforts to improve potency and selectivity.
Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no public records of a solved crystal structure for this compound, either as a standalone molecule or as part of a protein-ligand complex, were found. Therefore, no experimental crystallographic data can be presented.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Z (Molecules per unit cell) | Data not available |
| R-factor | Data not available |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. It is a cornerstone of chemical characterization, providing experimental evidence to confirm the empirical formula of a newly synthesized compound. The data obtained are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical percentages provides strong support for the compound's elemental composition and purity.
For this compound, the molecular formula is C₁₇H₁₄N₂O₂. Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 278.31 g/mol .
The theoretical percentages are as follows:
Carbon (C): (17 * 12.011) / 278.31 * 100% = 73.37%
Hydrogen (H): (14 * 1.008) / 278.31 * 100% = 5.07%
Nitrogen (N): (2 * 14.007) / 278.31 * 100% = 10.07%
Oxygen (O): (2 * 15.999) / 278.31 * 100% = 11.50%
In a typical research setting, a sample of the synthesized compound would be analyzed using a CHN analyzer. This instrument combusts the sample at high temperatures, converting the elements into simple gases (CO₂, H₂O, and N₂), which are then quantified. The experimental results are generally considered acceptable if they fall within ±0.4% of the theoretical values.
A review of the available scientific literature did not yield any published experimental elemental analysis data for this compound.
Table 2: Elemental Analysis Data for this compound (Formula: C₁₇H₁₄N₂O₂)
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 73.37 | Data not available |
| Hydrogen (H) | 5.07 | Data not available |
Challenges and Future Research Perspectives
Advancements in Synthetic Methodologies for Complex N-(2-(1H-Indol-3-yl)acetyl)benzamide Derivatives
The future development of therapeutics based on the this compound scaffold is intrinsically linked to the advancement of synthetic chemistry. While the core structure can be assembled through standard amide coupling reactions, the creation of more complex, potent, and specific derivatives requires sophisticated and innovative synthetic strategies. Current research on related indole (B1671886) and benzamide (B126) structures showcases several promising directions. For instance, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides has been achieved, demonstrating the feasibility of multi-step sequences to build highly substituted analogues. nih.gov Similarly, straightforward synthetic schemes have been developed for other complex benzamides, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which involve steps like alkylation, nitro group reduction, and subsequent amide coupling. nih.gov
Future advancements will likely focus on:
Combinatorial Chemistry: Employing high-throughput synthesis to generate large libraries of derivatives with diverse substitutions on both the indole and benzamide rings.
Asymmetric Synthesis: Developing methods to introduce chiral centers with high stereoselectivity, which is often crucial for specific biological activity and reducing off-target effects.
Green Chemistry Approaches: Utilizing more efficient and environmentally benign catalysts and reaction conditions to make synthesis scalable and sustainable.
Novel Coupling Chemistries: Exploring new cross-coupling reactions to create previously inaccessible C-C or C-N bonds, allowing for greater structural diversity and the incorporation of novel functional groups.
These advanced methodologies will be essential for systematically exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of lead compounds derived from the this compound scaffold.
Elucidating Novel Molecular Targets and Complex Pathways
A primary challenge in the development of this compound-based agents is the precise elucidation of their molecular targets and the complex cellular pathways they modulate. Research into structurally related indole and benzamide derivatives has revealed a wide array of potential targets, suggesting that this scaffold is a versatile starting point for hitting various biological endpoints.
For example, studies on different indole-containing molecules have identified targets such as:
Tubulin: Certain N-acyl-indoles have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.gov
Histone Deacetylases (HDACs): By incorporating a hydroxamic acid group, an indolebutyric acid derivative was converted into a potent inhibitor of HDAC2 and HDAC3, enzymes crucial for epigenetic regulation and often dysregulated in cancer. nih.gov
FMS-like Tyrosine Kinase 3 (FLT3): Rational design has led to benzimidazole (B57391) derivatives (structurally related to benzamides) that potently inhibit FLT3 and its mutants, which are key drivers in acute myeloid leukaemia. nih.gov
mTORC1 Pathway: Some N-benzamide derivatives have been found to reduce the activity of mTORC1, a central regulator of cell growth and metabolism, and to modulate autophagy, a cellular recycling process. nih.gov
The following table summarizes key findings from research on related compounds, highlighting the diversity of potential targets.
| Compound Class | Identified Molecular Target/Pathway | Potential Therapeutic Area |
| N-((1-methyl-1H-indol-3-yl)methyl)acetamides nih.gov | Tubulin Polymerization | Cancer |
| N-hydroxy-4-(1H-indol-3-yl)butanamide nih.gov | HDAC2, HDAC3 | Cancer (Hematologic) |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamides nih.gov | FLT3, FLT3-ITD, FLT3-TKD | Acute Myeloid Leukemia |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides nih.gov | mTORC1, Autophagy | Cancer (Pancreatic) |
Future research must focus on using unbiased screening approaches, such as chemical proteomics and genetic screens, to definitively identify the direct binding partners of this compound derivatives and unravel the downstream signalling cascades they affect.
Development of Advanced Preclinical Research Models for Specific Disease Areas
To accurately predict the therapeutic potential and understand the in-vivo efficacy of this compound derivatives, it is imperative to move beyond simple 2D cell culture systems. The development and use of advanced preclinical models that better recapitulate the complexity of human diseases is a critical future direction. nih.gov The choice of model is one of the most significant challenges in cancer research and drug discovery. nih.gov
Sophisticated preclinical models that are becoming central to drug development include: nih.govnih.gov
Genetically Engineered Mouse Models (GEMMs): These models have specific genes altered to mimic human diseases like cancer, providing a system with an intact immune system to study drug efficacy and immune interactions. cancer.govcancer.gov
Patient-Derived Xenografts (PDX): PDX models involve implanting tumor tissue from a human patient into an immunodeficient mouse. cancer.gov They are known to better retain the genetic and phenotypic heterogeneity of the original human tumor, offering a more predictive platform for therapeutic response. nih.gov
Organoids and 3D Culture Models: These in-vitro models are grown from stem cells or patient tissues and self-organize into three-dimensional structures that mimic the architecture and function of an organ or tumor. nih.gov They offer a bridge between traditional cell culture and in-vivo animal models. nih.gov
Syngeneic Mouse Models: In these models, cancer cells from a specific mouse strain are implanted into a mouse of the same strain, ensuring a fully competent immune system for studying immunotherapies. nih.gov
The Center for Advanced Preclinical Research (CAPR), for example, specializes in using GEM, GEM-derived allograft (GDA), and PDX models to evaluate the efficacy of novel compounds. cancer.gov The selection of the most appropriate advanced model will be crucial for investigating derivatives of this compound in specific disease contexts, such as metastatic cancer or neurodegenerative disorders. nih.gov
Integration of Omics Technologies in Mechanistic Studies (e.g., Proteomics, Metabolomics)
To gain a holistic understanding of the biological effects of this compound derivatives, future research must integrate various "omics" technologies. nih.gov These high-throughput methods allow for the comprehensive analysis of different molecular layers within a biological system, providing deep mechanistic insights that single-endpoint assays cannot. researchgate.net The use of multi-omics analyses is now a fundamental method in both preclinical and clinical research. fraunhofer.de
The integration of these datasets can help build detailed patient profiles, identify biomarkers for diagnosis or treatment response, and elucidate complex disease mechanisms. fraunhofer.dejci.org
| Omics Technology | Description | Application in Drug Research |
| Genomics | Study of the complete set of DNA (the genome), including gene mutations and variations. nih.gov | Identifying genetic markers that predict sensitivity or resistance to a compound. |
| Transcriptomics | Analysis of the complete set of RNA transcripts (the transcriptome) to quantify gene expression. nih.govmdpi.com | Revealing which genes and pathways are up- or down-regulated after drug treatment. |
| Proteomics | Large-scale study of proteins, including their expression, modifications, and interactions. nih.govfraunhofer.de | Directly identifying the protein targets of a drug and observing downstream effects on protein networks. fraunhofer.de |
| Metabolomics | Comprehensive analysis of small molecules (metabolites) within a cell, tissue, or organism. nih.govfraunhofer.de | Understanding how a compound alters cellular metabolism and identifying metabolic biomarkers of drug activity. fraunhofer.de |
By applying a multi-omics approach—for example, treating cancer cells with an this compound derivative and then analyzing the resulting changes in the transcriptome, proteome, and metabolome—researchers can construct a detailed map of the compound's mechanism of action. researchgate.net
Design of Multi-Targeting Agents and Hybrid Molecules Incorporating the this compound Scaffold
Complex diseases like cancer and inflammatory disorders are often driven by multiple redundant or interacting pathways. This complexity means that inhibiting a single target may not be sufficient for a durable therapeutic effect. A promising future direction is the rational design of multi-targeting agents or "hybrid molecules" that can modulate several key nodes in a disease network simultaneously. nih.gov The this compound scaffold is an ideal starting point for such molecular hybridization strategies.
Research in related areas has already demonstrated the success of this approach:
Anti-inflammatory Hybrids: A series of benzimidazole-based hybrids were designed to integrate pharmacophores for COX and LOX enzymes with a phthalimide (B116566) subunit known to inhibit TNF-α. This resulted in compounds with multi-target inhibitory effects on key inflammatory mediators. nih.gov
Multi-target Enzyme Inhibitors: Novel sulfonamide-bearing pyrazolone (B3327878) derivatives have been designed as dual inhibitors of cholinesterases (for Alzheimer's disease) and carbonic anhydrase enzymes (for glaucoma). researchgate.net
Future design strategies for the this compound scaffold could involve linking it to other pharmacophores known to inhibit targets relevant to a specific disease. For example, one could envision a hybrid molecule that combines the this compound core with a moiety known to inhibit a protein kinase or another enzyme implicated in the same pathological pathway, potentially leading to synergistic effects and a reduced likelihood of drug resistance.
Exploring New Therapeutic Avenues beyond Current Applications
While much of the focus on indole and benzamide derivatives has been in oncology, the versatility of the this compound scaffold suggests its potential utility across a much broader range of therapeutic areas. Future research should proactively explore these new avenues.
Based on the targets and pathways identified for related molecules, potential new applications include:
Neurodegenerative Diseases: The modulation of pathways like autophagy and the inhibition of enzymes such as cholinesterases and HDACs are highly relevant to diseases like Alzheimer's and Parkinson's. nih.govnih.govresearchgate.net Exploring the neuroprotective potential of this scaffold is a logical next step.
Inflammatory and Autoimmune Disorders: The demonstrated ability of related scaffolds to inhibit multiple inflammatory mediators like COX, LOX, and TNF-α suggests a potential role in treating conditions such as rheumatoid arthritis or inflammatory bowel disease. nih.gov
Infectious Diseases: The emergence of multi-drug resistance in bacteria and fungi necessitates the development of novel antimicrobial agents. nih.gov The this compound scaffold could be screened against a wide panel of pathogens to identify potential leads for new antibiotics or antifungals.
Metabolic Diseases: Given the role of targets like mTOR in regulating metabolism, derivatives could be investigated for their potential in treating metabolic disorders such as type 2 diabetes. nih.gov
Systematic screening of derivative libraries in diverse disease models, combined with the mechanistic insights gained from omics studies, will be key to unlocking the full therapeutic potential of the this compound chemical scaffold.
Q & A
Q. Methodological Insights :
- Iodine(III)-Mediated Amination : Enables regioselective functionalization of indole cores. Yields range from 77% to 90%, influenced by electron-donating/withdrawing groups on the indole ring .
- Pd-Catalyzed Cyclization : Used to construct pyridoindole scaffolds, with yields up to 80%. Ligands such as PPh₃ enhance catalytic efficiency .
Q. Table 1: Synthetic Methods and Yields
| Method | Catalyst/Reagent | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Iodine(III)-mediated | PhI(OAc)₂, TfOH | 77–90 | CH₂Cl₂, RT, 12 h | |
| Pd-Catalyzed Amidation | Pd(OAc)₂, PPh₃ | 80 | DMF, 100°C, N₂ atmosphere |
How are spectroscopic techniques (NMR, IR, HRMS) employed to characterize this compound derivatives?
Basic Research Focus
Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C), IR for functional group analysis, and HRMS for molecular weight validation.
Q. Methodological Insights :
- ¹H NMR : Indole NH protons appear at δ 8.5–10.5 ppm; acetyl groups resonate at δ 2.0–2.5 ppm .
- IR : Amide C=O stretches at 1650–1680 cm⁻¹; indole N-H bends at 3200–3350 cm⁻¹ .
- HRMS : Confirms molecular formulas with <2 ppm error .
Q. Table 2: Key Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | IR (C=O, cm⁻¹) | HRMS (Calcd/Found) | Reference |
|---|---|---|---|---|
| This compound | 8.21 (s, 1H, NH), 2.45 (s, 2H, CH₂) | 1653 | 308.1164/308.1160 |
What biological activities are reported for this compound analogs, and what mechanistic insights exist?
Advanced Research Focus
Derivatives exhibit α-adrenoceptor antagonism (antihypertensive), NK2 receptor inhibition, and sigma-2 receptor targeting for tumor imaging .
Q. Methodological Insights :
Q. Table 3: Biological Activities
How do structural modifications impact the pharmacological profile of this compound derivatives?
Advanced Research Focus
Substituents on the indole ring (e.g., methoxy, halogen) modulate receptor affinity and metabolic stability.
Q. Methodological Insights :
Q. Table 4: Structure-Activity Relationships (SAR)
| Substituent | Pharmacological Effect | Reference |
|---|---|---|
| 5-Methoxyindole | Increased α-adrenoceptor affinity | |
| 2-Fluoroethoxy side chain | Enhanced tumor uptake (PET) |
What crystallographic data are available for this compound derivatives?
Advanced Research Focus
X-ray crystallography reveals planar amide linkages and indole ring coplanarity, critical for receptor docking .
Q. Methodological Insights :
Q. Table 5: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P21/c | |
| Unit Cell (Å) | a = 25.02, b = 5.37, c = 8.13 |
How are contradictions in synthetic yields or bioactivity data resolved for structurally similar analogs?
Basic Research Focus
Variations in yields (e.g., 77% vs. 90%) arise from steric effects or reagent purity. Bioactivity discrepancies are addressed via dose-response assays .
Q. Methodological Insights :
- Yield Optimization : Use of anhydrous solvents and inert atmospheres minimizes side reactions .
- Bioactivity Validation : Replicate assays with standardized cell lines (e.g., CHO-K1 for GPCR studies) .
What analytical challenges arise in characterizing this compound derivatives?
Basic Research Focus
Complex NMR splitting patterns due to rotamers and hygroscopicity of intermediates complicate analysis .
Q. Methodological Insights :
- Rotamer Resolution : Use of DMSO-d₆ at elevated temperatures (50°C) simplifies ¹H NMR spectra .
- HRMS Calibration : Internal standards (e.g., NaTFA) ensure mass accuracy <1 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
